N-(4-ethoxyphenyl)-2-[3-(4-fluorobenzenesulfonyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]acetamide
Description
N-(4-ethoxyphenyl)-2-[3-(4-fluorobenzenesulfonyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]acetamide is a complex organic compound that features a quinoline core structure
Properties
IUPAC Name |
N-(4-ethoxyphenyl)-2-[3-(4-fluorophenyl)sulfonyl-6-methyl-4-oxoquinolin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23FN2O5S/c1-3-34-20-9-7-19(8-10-20)28-25(30)16-29-15-24(26(31)22-14-17(2)4-13-23(22)29)35(32,33)21-11-5-18(27)6-12-21/h4-15H,3,16H2,1-2H3,(H,28,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAXPXBPAOKMQCI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CN2C=C(C(=O)C3=C2C=CC(=C3)C)S(=O)(=O)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23FN2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethoxyphenyl)-2-[3-(4-fluorobenzenesulfonyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the quinoline core, followed by the introduction of the ethoxyphenyl and fluorophenylsulfonyl groups. Common reagents used in these reactions include ethyl iodide, fluorobenzene, and sulfonyl chlorides. The reaction conditions often require the use of catalysts such as palladium or copper and are carried out under inert atmospheres to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(4-ethoxyphenyl)-2-[3-(4-fluorobenzenesulfonyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds .
Scientific Research Applications
N-(4-ethoxyphenyl)-2-[3-(4-fluorobenzenesulfonyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: The compound is used in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(4-ethoxyphenyl)-2-[3-(4-fluorobenzenesulfonyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The pathways involved may include signal transduction, gene expression, or metabolic processes .
Comparison with Similar Compounds
Similar Compounds
- N-(4-ethoxyphenyl)-4-fluorobenzenesulfonamide
- 4-fluorophenyl 4-methoxyphenyl sulfone
- N-(4-ethoxyphenyl)-4-{[(3-fluorophenyl)sulfonyl]amino}benzamide
Uniqueness
N-(4-ethoxyphenyl)-2-[3-(4-fluorobenzenesulfonyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]acetamide is unique due to its specific quinoline core structure and the presence of both ethoxyphenyl and fluorophenylsulfonyl groups. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Biological Activity
N-(4-ethoxyphenyl)-2-[3-(4-fluorobenzenesulfonyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]acetamide is a synthetic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
It exhibits a molecular weight of approximately 390.44 g/mol. The presence of a fluorobenzenesulfonyl group and a quinoline moiety suggests potential interactions with various biological targets.
Anticancer Activity
Recent studies have indicated that compounds with similar structures to this compound exhibit significant anticancer properties. For instance, derivatives of quinoline have been shown to induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation .
Cholinesterase Inhibition
Research has demonstrated that related compounds can act as cholinesterase inhibitors, which are crucial for treating Alzheimer's disease. The mechanism involves the binding of the sulfonamide group to the active site of acetylcholinesterase, thereby preventing the breakdown of acetylcholine .
Antimicrobial Properties
The compound's structural features suggest it may possess antimicrobial activity. Compounds with similar functionalities have been reported to inhibit bacterial growth by disrupting cell wall synthesis or altering membrane permeability .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The sulfonamide group is known for its ability to inhibit key enzymes involved in metabolic pathways.
- Apoptosis Induction : The quinoline structure may facilitate apoptosis through mitochondrial pathways.
- Antioxidant Activity : Similar compounds have shown potential in scavenging free radicals, thus providing protective effects against oxidative stress .
Case Studies
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing N-(4-ethoxyphenyl)-2-[3-(4-fluorobenzenesulfonyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]acetamide?
- Methodology : Multi-step synthesis typically involves:
Quinoline Core Formation : Friedländer condensation of substituted anilines with ketones under acidic/basic catalysis (e.g., H₂SO₄ or NaOH) .
Sulfonylation : Reaction with 4-fluorobenzenesulfonyl chloride in anhydrous conditions (e.g., dichloromethane, 0–5°C) to introduce the sulfonyl group .
Acetamide Coupling : Use of coupling agents like EDC/HOBt for amide bond formation between the quinoline intermediate and 4-ethoxyphenylacetic acid .
- Critical Parameters : Temperature control (<5°C during sulfonylation), solvent polarity (DMF for coupling), and purification via column chromatography (silica gel, ethyl acetate/hexane gradient) .
Q. How can the purity and structural integrity of the compound be validated?
- Analytical Techniques :
- HPLC-MS : Quantify purity (>95%) and confirm molecular weight (calculated: 454.4 g/mol) .
- NMR Spectroscopy :
- ¹H NMR : Key signals include aromatic protons (δ 7.2–8.1 ppm), methyl groups (δ 2.4–2.6 ppm), and ethoxy protons (δ 1.3–1.5 ppm) .
- ¹³C NMR : Confirm carbonyl (C=O, δ ~170 ppm) and sulfonyl (SO₂, δ ~110 ppm) groups .
- X-ray Crystallography : Resolve crystal structure using SHELXL (space group, bond angles) .
Advanced Research Questions
Q. What experimental strategies can elucidate the compound’s mechanism of action in biological systems?
- In Vitro Assays :
- Enzyme Inhibition : Screen against kinases or proteases using fluorescence-based assays (e.g., ATPase activity with malachite green) .
- Cellular Uptake : Radiolabeling (³H/¹⁴C) or fluorescent tagging (FITC) to track intracellular localization .
- Target Identification :
- Pull-down Assays : Immobilize the compound on sepharose beads to capture binding proteins from cell lysates .
- CRISPR-Cas9 Knockout : Validate target relevance by correlating gene knockout with reduced activity .
Q. How can computational modeling predict structure-activity relationships (SAR) for derivatives?
- Methods :
Docking Studies : Use AutoDock Vina to model interactions with target proteins (e.g., EGFR kinase) .
QSAR Models : Train ML algorithms (e.g., Random Forest) on datasets of IC₅₀ values and molecular descriptors (logP, polar surface area) .
- Validation : Compare predicted vs. experimental activity for synthesized analogs (R² > 0.85 indicates robustness) .
Q. What are common pitfalls in synthesizing this compound, and how can they be resolved?
- Challenges :
- Low Sulfonylation Yield : Impurities from side reactions (e.g., over-sulfonation). Solution : Use slow addition of sulfonyl chloride and excess base (e.g., pyridine) to scavenge HCl .
- Racemization During Coupling : Solution : Opt for coupling agents like HATU and maintain pH < 7.5 .
- Troubleshooting Tools :
- TLC Monitoring : Hexane/ethyl acetate (3:1) to track reaction progress .
- Mass Spectrometry : Identify byproducts (e.g., des-ethoxy variants) for iterative optimization .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported biological activity across studies?
- Root Causes :
- Assay Variability : Differences in cell lines (e.g., HeLa vs. HEK293) or endpoint measurements (viability vs. apoptosis). Mitigation : Standardize protocols (e.g., MTT assay at 48 hr) .
- Purity Issues : HPLC-MS to confirm batch consistency (>95% purity) .
- Statistical Approaches :
- Meta-analysis : Pool data from multiple studies using random-effects models to estimate effect size (95% confidence intervals) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
